Home > Products > Screening Compounds P73613 > Natriuretic peptide, C-type
Natriuretic peptide, C-type - 127869-51-6

Natriuretic peptide, C-type

Catalog Number: EVT-243247
CAS Number: 127869-51-6
Molecular Formula: C93H157N27O28S3
Molecular Weight: 2197.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Natriuretic peptide, C-type (CNP) is a member of the natriuretic peptide family, a group of structurally related but genetically distinct hormones/paracrine factors that play crucial roles in various physiological processes. [] CNP, primarily considered a neuropeptide, is found in the brain and vascular endothelial cells. [] While all natriuretic peptides regulate blood volume and pressure, CNP is distinguished by its primary role in long bone growth. [, ]

CNP exerts its biological effects by binding to natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase. [, ] Upon binding, NPR-B catalyzes the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger that activates downstream signaling pathways. []

Atrial Natriuretic Peptide (ANP)

    Compound Description: Atrial natriuretic peptide (ANP), also known as atrial natriuretic factor (ANF), is a cardiac hormone primarily synthesized and secreted by the atria of the heart. ANP plays a crucial role in regulating blood pressure and fluid balance by promoting vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). It exerts its effects by binding to and activating natriuretic peptide receptor A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. [, , , , , , , , , , , , , , , , , , , , ]

Brain Natriuretic Peptide (BNP)

    Compound Description: Brain natriuretic peptide (BNP) is primarily synthesized and released by the ventricles of the heart in response to increased wall stress. Like ANP, BNP also regulates blood pressure and fluid balance through vasodilation, natriuresis, and diuresis. It primarily acts through natriuretic peptide receptor A (NPR-A). Clinically, BNP serves as a valuable biomarker for diagnosing and monitoring heart failure due to its elevated levels in individuals with the condition. [, , , , , , ]

Urodilatin

    Compound Description: Urodilatin is a natriuretic peptide primarily synthesized and released by the kidney. It plays a role in regulating sodium and water excretion, thereby influencing blood pressure and fluid balance. Like ANP and BNP, urodilatin primarily acts through natriuretic peptide receptor A (NPR-A). [, ]

    Compound Description: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is the inactive N-terminal fragment cleaved from the prohormone of BNP. Despite its lack of biological activity, NT-proBNP serves as a clinically valuable biomarker for heart failure. Its longer half-life compared to BNP makes it a more stable marker in circulation. [, ]

C-type Natriuretic Peptide (1-22) [Tyr0]

    Compound Description: C-type natriuretic peptide (1-22) [Tyr0], also referred to as [Tyr0]-CNP(1-22), is a synthetic analog of CNP used in research. This specific form of CNP includes a tyrosine residue at position 0, which is commonly used for radiolabeling to facilitate tracking and binding studies. []

Des-[Gln116,Ser117,Gly118,Leu119,Gly120]rANP-(102-121)

    Compound Description: Des-[Gln116,Ser117,Gly118,Leu119,Gly120]rANP-(102-121) is a synthetic peptide analog of ANP designed to specifically target and bind to natriuretic peptide receptor-C (NPR-C). It acts as a competitive antagonist at NPR-C, blocking the binding and actions of other natriuretic peptides, such as ANP, BNP, and potentially CNP. []

Carboxy-PTIO

    Compound Description: Carboxy-PTIO is a synthetic compound that acts as a scavenger of nitric oxide (NO). It is often used in research to investigate the role of NO in various physiological and pathological processes. []

NG-Nitro-L-arginine (L-NNA)

    Compound Description: NG-Nitro-L-arginine (L-NNA) is a compound that inhibits nitric oxide synthase (NOS), the enzyme responsible for producing NO. It is often employed in research to investigate the role of NO in various biological systems. []

Atropine

    Compound Description: Atropine is a naturally occurring alkaloid derived from the Atropa belladonna plant (deadly nightshade). It acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking the actions of acetylcholine at these receptors. []

Source

C-Type natriuretic peptide is synthesized mainly in the endothelial cells of blood vessels and cardiac tissues. It is also produced in smaller amounts in the central nervous system, specifically within neurons. The gene encoding C-Type natriuretic peptide, known as NPPC, is located on chromosome 2 and consists of two exons .

Classification

C-Type natriuretic peptide belongs to a larger family of natriuretic peptides that includes:

  • Atrial Natriuretic Peptide: Primarily produced in the atria of the heart.
  • Brain Natriuretic Peptide: Secreted mainly by the ventricles of the heart.
  • Dendroaspis Natriuretic Peptide: Found in certain snake venoms.
  • Urodilatin: A renal natriuretic peptide.

These peptides share structural similarities, including a conserved 17-amino acid ring structure essential for receptor binding .

Synthesis Analysis

Methods

The synthesis of C-Type natriuretic peptide begins with the transcription of the NPPC gene into messenger RNA. This mRNA is then translated into a precursor protein known as prepro-CNP, which consists of 126 amino acids. Following translation, a signal peptide is cleaved off to produce pro-CNP, which is 103 amino acids long. Pro-CNP is subsequently processed by furin, an enzyme that cleaves it into a biologically active form known as CNP-53 (53 amino acids) and further into CNP-22 (22 amino acids), which is the predominant active form .

Technical Details

The processing of pro-CNP involves:

  • Furin Cleavage: Converts pro-CNP to CNP-53.
  • Further Processing: CNP-53 can be further cleaved into CNP-22 through unknown mechanisms.

The regulation of C-Type natriuretic peptide synthesis can be influenced by various factors such as shear stress, transforming growth factor-beta, and other neurohormonal signals .

Molecular Structure Analysis

Structure

C-Type natriuretic peptide has a unique three-dimensional structure characterized by:

  • A cyclic conformation stabilized by disulfide bonds.
  • A core sequence that is highly conserved across species.

The primary structure consists of 22 amino acids for the active form (CNP-22), which plays a critical role in its biological activity .

Data

The molecular weight of C-Type natriuretic peptide (CNP-22) is approximately 2,600 Da. The peptide's structure allows it to interact specifically with its receptors, facilitating its physiological functions .

Chemical Reactions Analysis

Reactions

C-Type natriuretic peptide primarily interacts with its receptors to exert biological effects:

  • Binding to Natriuretic Peptide Receptor-C: This receptor mediates internalization and degradation of the peptide.
  • Activation of Guanylate Cyclase: Binding to Natriuretic Peptide Receptor-A and Receptor-B activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within target cells.

These interactions result in various physiological responses including vasodilation and inhibition of cell proliferation in cardiac fibroblasts .

Technical Details

C-Type natriuretic peptide's interactions with receptors are characterized by:

  • High affinity for Natriuretic Peptide Receptor-C.
  • Activation of intracellular signaling pathways that modulate vascular tone and cardiac function.
Mechanism of Action

Process

C-Type natriuretic peptide exerts its effects through:

  1. Receptor Binding: It binds primarily to Natriuretic Peptide Receptor-C, leading to internalization.
  2. Signal Transduction: Activation of guanylate cyclase results in increased cyclic guanosine monophosphate levels, promoting vasodilation and inhibiting hypertrophic responses in cardiomyocytes.

This mechanism highlights its role in cardiovascular protection and regulation .

Data

Studies indicate that C-Type natriuretic peptide can prevent hypertrophy in cardiomyocytes under stress conditions such as angiotensin II exposure. Its anti-hypertrophic effects are mediated through cyclic guanosine monophosphate-dependent pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2,600 Da for CNP-22.
  • Solubility: Highly soluble in aqueous solutions due to its polypeptide nature.

Chemical Properties

  • Stability: Sensitive to enzymatic degradation; primarily metabolized by neutral endopeptidase.
  • Reactivity: Engages with specific receptors leading to downstream signaling cascades.

Relevant studies suggest that the half-life of C-Type natriuretic peptide in circulation is relatively short due to rapid clearance mechanisms involving receptor-mediated endocytosis .

Applications

C-Type natriuretic peptide has significant scientific applications:

  • Cardiovascular Research: Investigated for its potential therapeutic roles in heart failure and hypertension management.
  • Diagnostic Tools: Used as a biomarker for cardiovascular diseases due to its involvement in fluid balance and vascular function.
  • Pharmacological Interventions: Targeting C-Type natriuretic peptide signaling pathways may offer innovative treatment strategies for various cardiovascular disorders .
Introduction to C-Type Natriuretic Peptide (CNP) in the Natriuretic Peptide Family

C-type natriuretic peptide (CNP) represents the third member of the natriuretic peptide family, a group of structurally related hormones/paracrine factors that share a conserved 17-amino acid ring formed by a disulfide bond between two cysteine residues [1] [3]. This ring structure is critical for receptor binding and biological activity. Unlike its endocrine siblings atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which function primarily as cardiac-derived circulating hormones, CNP operates predominantly as a local autocrine/paracrine regulator with limited endocrine activity [2] [4]. CNP exists in two principal molecular forms: the 53-amino acid CNP-53 and the 22-amino acid CNP-22, with the latter representing the predominant biologically active form in most tissues [2] [4]. The human CNP gene (NPPC) is located on chromosome 2 and encodes a 126-amino acid prepropeptide that undergoes proteolytic processing to yield mature CNP [4].

Structural Characteristics of Natriuretic Peptides

PeptideAmino Acid LengthRing StructureC-terminal TailPrimary Molecular Forms
ANP2817-aa ringPresentα-ANP (28-aa)
BNP3217-aa ringPresentBNP-32
CNP22/5317-aa ringAbsent in CNP-22CNP-53, CNP-22

Historical Discovery and Evolutionary Context of CNP

CNP was first isolated from porcine brain extracts in 1990 by Sudoh and colleagues, marking it as the third member of the natriuretic peptide family to be identified—approximately a decade after the discovery of ANP [3] [4]. Its name reflects both its discovery site (brain) and its structural characteristics as the "C-type" peptide in the natriuretic peptide sequence [3]. Unlike ANP and BNP, CNP demonstrated minimal natriuretic and diuretic activity in early physiological studies, suggesting distinct functional roles [4] [8].

Evolutionary analyses reveal that CNP represents the most ancient and conserved member of the natriuretic peptide family. While tetrapods generally possess three natriuretic peptides (ANP, BNP, CNP), genomic studies in fish have uncovered remarkable diversity, with four distinct CNP isoforms (CNP-1 through CNP-4) identified in medaka (Oryzias latipes) and pufferfish (Takifugu rubripes) [5]. These isoforms exhibit differential receptor activation profiles, with CNP-4 being the most potent activator of the medaka NPR-B ortholog (OlGC1) despite being the most structurally divergent from mammalian CNP [5]. The evolutionary trajectory suggests that:

  • Four CNP genes originated through chromosomal duplications prior to the divergence of elasmobranchs (cartilaginous fish) [5]
  • The CNP-3 gene gave rise to ANP and BNP through tandem duplication before tetrapod-teleost divergence [5]
  • CNP-1 and CNP-2 genes were retained in teleosts but lost in tetrapods [5]
  • The CNP-4 gene persists in humans as the modern CNP gene [5] [9]

The exceptional conservation of CNP across vertebrate species—with 100% amino acid identity in the bioactive ring structure among mammals—contrasts with the variable sequences of ANP and BNP, underscoring CNP's fundamental physiological roles [2] [6].

CNP as a Paracrine/Autocrine Regulator vs. Endocrine Natriuretic Peptides

CNP exhibits fundamental distinctions from ANP and BNP in its production, distribution, and signaling mechanisms. While ANP and BNP function predominantly as cardiac-derived endocrine hormones, CNP operates primarily as a tissue-specific local regulator [2] [4]. This functional divergence is reflected in several key characteristics:

  • Synthesis and Secretion: CNP is constitutively produced by vascular endothelial cells, with significant expression also observed in the brain, chondrocytes, heart, and kidneys [2] [7]. Unlike ANP, which is stored in atrial granules for rapid release upon atrial stretch, CNP lacks significant storage capacity and appears to be synthesized "on demand" in response to local stimuli [4] [7]. Major stimuli for CNP production include:
  • Pro-inflammatory cytokines (TNF-α, IL-1β) [2]
  • Transforming growth factor-β (TGF-β) [2] [4]
  • Shear stress [2] [4]
  • Bacterial lipopolysaccharide (LPS) [2]

  • Receptor Specificity: CNP binds with highest affinity to natriuretic peptide receptor-B (NPR-B), also known as guanylyl cyclase-B (GC-B), which is expressed in vascular smooth muscle, endothelium, cardiomyocytes, and fibroblasts [2] [4]. Activation of NPR-B generates cyclic guanosine monophosphate (cGMP), which mediates most of CNP's known effects. CNP also binds with high affinity to natriuretic peptide receptor-C (NPR-C), which serves dual roles as a clearance receptor and a signaling receptor [2] [4].

  • Metabolic Stability: CNP exhibits an extremely short plasma half-life (approximately 2-3 minutes) compared to ANP (2-5 minutes) and BNP (20 minutes) [2] [4]. This rapid clearance results from two primary mechanisms:

  • Enzymatic degradation by neutral endopeptidase (NEP) [2] [4]
  • Receptor-mediated clearance via NPR-C [2] [4]Consequently, plasma CNP concentrations remain low (fmol/mL range) even during pathophysiological states, reinforcing its paracrine/autocrine nature [2] [4].

Natriuretic Peptide Receptor Specificity

ReceptorPrimary LigandsSignaling MechanismCNP Affinity
NPR-A (GC-A)ANP > BNP > > CNPcGMP productionLow
NPR-B (GC-B)CNP > > ANP/BNPcGMP productionHigh (Kd ~ pM)
NPR-CANP > CNP > BNPGi-mediated signaling & clearanceHigh

The functional implications of these distinctions are profound. Whereas endocrine natriuretic peptides (ANP/BNP) regulate systemic volume and pressure homeostasis through renal sodium excretion and vasodilation, CNP primarily influences local vascular tone, endothelial function, and tissue remodeling [2] [7]. In resistance arteries, CNP functions as an endothelium-derived hyperpolarizing factor (EDHF) through NPR-C activation, hyperpolarizing vascular smooth muscle via G protein-coupled inwardly rectifying potassium (GIRK) channels [4] [7]. This mechanism is particularly important in microvessels where nitric oxide (NO)-mediated vasodilation is less prominent [4].

Comparative Analysis of CNP, ANP, and BNP in Systemic Homeostasis

The natriuretic peptide system represents a sophisticated regulatory network where each member performs complementary yet distinct functions in maintaining cardiovascular and fluid-electrolyte homeostasis. A comparative analysis reveals both overlapping and unique physiological roles:

  • Cardiovascular Regulation:
  • ANP and BNP: These cardiac-derived hormones reduce blood volume and pressure through coordinated endocrine actions: promotion of renal sodium/water excretion (natriuresis/diuresis), inhibition of renin-angiotensin-aldosterone system (RAAS), and systemic vasodilation [1] [8]. BNP additionally exhibits potent anti-fibrotic effects in cardiac tissue [8].
  • CNP: While capable of vasodilating both arteries and veins when administered exogenously, CNP's physiological contribution to blood pressure regulation stems primarily from local endothelial function. Endothelial-specific CNP knockout mice develop hypertension despite normal responses to ANP/BNP, establishing CNP as an essential endothelial-derived vasoregulator [2] [4]. CNP also regulates coronary blood flow and inhibits vascular smooth muscle proliferation [2] [7].

  • Renal Actions:

  • ANP and BNP: Induce profound natriuresis and diuresis through multiple mechanisms: increased glomerular filtration rate (GFR), inhibition of tubular sodium reabsorption (particularly in collecting ducts), and suppression of aldosterone secretion [1] [10].
  • CNP: Exhibits minimal natriuretic/diuretic activity despite binding to renal NPR-B receptors. Instead, renal CNP primarily regulates tubular function and glomerular hemodynamics through paracrine mechanisms [4] [8].

  • Tissue Remodeling and Growth Regulation:

  • ANP/BNP: Inhibit cardiac hypertrophy and fibrosis through NPR-A/cGMP-dependent mechanisms [8].
  • CNP: Exerts potent anti-proliferative effects on vascular smooth muscle cells and regulates endothelial cell growth and angiogenesis [2] [4]. Outside the cardiovascular system, CNP is indispensable for endochondral bone growth through NPR-B activation in chondrocytes [4] [7].

Functional Specialization of Natriuretic Peptides

FunctionANPBNPCNP
Primary RoleEndocrine hormoneEndocrine hormoneParacrine/autocrine factor
Cardiac StorageGranular storageMinimal storageNo significant storage
VasodilationSystemic (arteries/veins)Systemic (arteries/veins)Local (resistance vessels)
Natriuresis/DiuresisPotentPotentMinimal
Receptor PreferenceNPR-A > NPR-CNPR-A > NPR-CNPR-B = NPR-C
Bone Growth RegulationNoNoEssential

The differential regulation of these peptides further highlights their specialized roles. ANP and BNP gene expression is dramatically upregulated in cardiac myocytes in response to mechanical stretch and pressure overload—a hallmark of heart failure [1] [8]. In contrast, CNP production in endothelial cells and vascular smooth muscle is stimulated by inflammatory cytokines (TNF-α, IL-1β), transforming growth factor-β (TGF-β), and shear stress, positioning it as a responsive element in vascular inflammation and remodeling [2] [4]. This regulatory paradigm underscores ANP/BNP as cardiovascular stress hormones and CNP as a vascular inflammation and remodeling modulator [2] [8].

Evolutionary History of Natriuretic Peptides

Evolutionary EventTimingOutcomeModern Representation
Chromosomal duplicationPre-elasmobranch divergenceFour ancestral CNP genesFish CNP-1,2,3,4
Tandem duplicationPre-tetrapod-teleost divergenceANP/BNP from CNP-3ANP and BNP genes
Gene loss in tetrapodsPost-amphibian divergenceLoss of CNP-1,2Tetrapod CNP (CNP-4 ortholog)
Gene loss in teleostsTeleost-specificLoss of CNP-3Teleost retention of CNP-1,2,4

Properties

CAS Number

127869-51-6

Product Name

Natriuretic peptide, C-type

IUPAC Name

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid

Molecular Formula

C93H157N27O28S3

Molecular Weight

2197.6 g/mol

InChI

InChI=1S/C93H157N27O28S3/c1-12-52(10)76-91(146)104-42-72(127)108-65(44-122)88(143)114-57(26-30-149-11)82(137)118-64(43-121)80(135)103-39-70(125)106-58(31-48(2)3)78(133)101-41-74(129)110-68(92(147)148)47-151-150-46-67(109-73(128)40-100-77(132)54(23-16-18-27-94)111-89(144)66(45-123)119-85(140)59(32-49(4)5)105-69(124)37-96)90(145)116-62(35-53-21-14-13-15-22-53)79(134)102-38-71(126)107-60(33-50(6)7)84(139)112-55(24-17-19-28-95)81(136)115-61(34-51(8)9)86(141)117-63(36-75(130)131)87(142)113-56(83(138)120-76)25-20-29-99-93(97)98/h13-15,21-22,48-52,54-68,76,121-123H,12,16-20,23-47,94-96H2,1-11H3,(H,100,132)(H,101,133)(H,102,134)(H,103,135)(H,104,146)(H,105,124)(H,106,125)(H,107,126)(H,108,127)(H,109,128)(H,110,129)(H,111,144)(H,112,139)(H,113,142)(H,114,143)(H,115,136)(H,116,145)(H,117,141)(H,118,137)(H,119,140)(H,120,138)(H,130,131)(H,147,148)(H4,97,98,99)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1

InChI Key

UHSBKBYWHCBDCJ-DYGWFTAGSA-N

Synonyms

C Type Natriuretic Peptide
C Type Natriuretic Peptide 22
C Type Natriuretic Peptide 53
C-Type Natriuretic Peptide
C-Type Natriuretic Peptide-22
C-Type Natriuretic Peptide-53
CNP-22
CNP-53
Natriuretic Peptide, C Type
Natriuretic Peptide, C-Type
Natriuretic Peptide-22, C-Type
Natriuretic Peptide-53, C-Type
Peptide, C-Type Natriuretic
Peptide-22, C-Type Natriuretic
Peptide-53, C-Type Natriuretic

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.